Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]-
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethanone . This systematic name reflects its molecular architecture:
- Ethanone denotes the acetyl group ($$ \text{CH}_3\text{CO}- $$) at position 1.
- 4-[4-(2-Methoxyethoxy)phenyl] describes the para-substituted phenyl ring attached to the piperazine moiety via a 2-methoxyethoxy side chain.
- 1-Piperazinyl indicates the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4.
The compound belongs to the aromatic ketone class (CHEBI:76224), characterized by a carbonyl group ($$ \text{C=O} $$) bonded to an aromatic system. Its structural complexity places it within the broader category of piperazine derivatives , which are notable for their pharmacological applications.
CAS Registry Number and Alternative Chemical Identifiers
The CAS Registry Number for this compound is 387358-27-2 . Additional identifiers include:
- EC Number : 609-575-8
- DSSTox Substance ID : DTXSID301204094
- PubChem CID : 78358177
- ChEMBL ID : CHEMBL1545070 (for structurally related analogs)
These identifiers facilitate unambiguous referencing across chemical databases and regulatory frameworks.
Molecular Formula and Structural Descriptors
The molecular formula is $$ \text{C}{15}\text{H}{22}\text{N}2\text{O}3 $$, with a molecular weight of 278.35 g/mol . Key structural features include:
- A piperazine ring ($$ \text{C}4\text{H}{10}\text{N}_2 $$) substituted at position 1 with an acetyl group and at position 4 with a 4-(2-methoxyethoxy)phenyl moiety.
- A 2-methoxyethoxy side chain ($$ \text{OCH}2\text{CH}2\text{OCH}_3 $$) para-substituted on the phenyl ring.
Structural representations :
Properties
IUPAC Name |
1-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-13(18)16-7-9-17(10-8-16)14-3-5-15(6-4-14)20-12-11-19-2/h3-6H,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGUQZXSYTXPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301204094 | |
| Record name | 1-[4-[4-(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301204094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387358-27-2 | |
| Record name | 1-[4-[4-(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387358-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[4-(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301204094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of Substituted Piperazine Intermediate
The key intermediate, 1-(4-(2-methoxyethoxy)phenyl)piperazine, is prepared by nucleophilic substitution or coupling reactions between piperazine and a suitably functionalized aromatic precursor containing the 2-methoxyethoxy substituent. This step requires careful control of reaction conditions such as temperature, solvent, and stoichiometry to ensure selective substitution on the piperazine nitrogen.
Introduction of the Ethanone Group
The ethanone functionality is introduced by acylation of the piperazine nitrogen with chloroacetyl chloride or similar acyl chlorides. The general procedure involves:
- Dissolving the substituted piperazine and a base such as triethylamine in an aprotic solvent (e.g., diethyl ether).
- Slow addition of chloroacetyl chloride under stirring at room temperature.
- Stirring the reaction mixture to completion, followed by solvent evaporation under reduced pressure.
- Extraction and purification of the organic layer to isolate the 2-chloro-1-(N-arylpiperazinyl)ethanone intermediate.
This intermediate may then undergo further substitution or ring formation reactions depending on the target compound.
Crystallization and Purification
Purification of the final ethanone compound is achieved by crystallization from suitable solvents such as isopropyl alcohol or ethanol mixtures. The process may involve:
- Dissolving the crude product in hot solvent.
- Treatment with activated carbon to remove impurities.
- Filtration through a hyflo bed while hot.
- Cooling the filtrate to induce crystallization.
- Filtration and drying under vacuum at 70-80°C to yield pure product with yields around 80% reported for similar piperazine derivatives.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Piperazine substitution | Piperazine + 4-(2-methoxyethoxy)phenyl halide | Ethanol/Diethyl ether | RT to reflux | 47–93 | Recrystallization from ethanol/hexane |
| Acylation with chloroacetyl chloride | Piperazine derivative + chloroacetyl chloride + triethylamine | Diethyl ether | Room temperature | ~80 | Slow addition over 1 hour, stirring |
| Crystallization and purification | Hot isopropyl alcohol, activated carbon treatment | Isopropyl alcohol | 75-80°C (dissolution), 15±5°C (crystallization) | 80 | Vacuum drying at 70-80°C, 8 hours |
Research Findings and Notes
- The acylation reaction to form the ethanone intermediate is highly efficient when triethylamine is used as a base to neutralize the released HCl, preventing side reactions.
- The choice of solvent is critical for product solubility and purity; isopropyl alcohol is preferred for crystallization due to its ability to dissolve the product at high temperature and allow crystallization upon cooling.
- Activated carbon treatment before crystallization effectively removes colored impurities, improving the product's purity and appearance.
- Reaction yields vary depending on the substitution pattern on the phenyl ring and the steric hindrance around the piperazine nitrogen. Methoxyethoxy substituents tend to increase solubility, facilitating purification.
- The preparation methods described are scalable and adaptable for industrial production with optimization of reaction times, solvent volumes, and purification steps to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide, and halogenation using halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its molecular formula and a molecular weight of approximately 290.36 g/mol. Its structure features a piperazine ring, which is known for its biological activity, particularly in neuropharmacological contexts.
Medicinal Chemistry Applications
1. Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research indicates that derivatives of piperazine, including those similar to ethanone, exhibit significant activity against various fungi and bacteria. For instance, compounds containing piperazine moieties have been shown to combat pathogens such as Candida albicans and Staphylococcus aureus effectively . This suggests that ethanone derivatives could potentially be developed into new antimicrobial agents.
2. Sigma Receptor Ligands
Recent studies have highlighted the potential of piperazine-based compounds as sigma receptor ligands. The compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone demonstrated high affinity for sigma receptor 1 (S1R), with a value comparable to established drugs like haloperidol . This interaction suggests that ethanone derivatives could be useful in treating disorders associated with sigma receptors, including certain psychiatric conditions.
3. Central Nervous System Disorders
The potential application of ethanone derivatives in treating central nervous system disorders is significant. Compounds that interact with sigma receptors are being investigated for their efficacy in managing conditions such as depression and anxiety disorders . The ability of these compounds to modulate neurotransmitter systems may provide therapeutic benefits.
Case Studies and Research Findings
Case Study: Antimicrobial Evaluation
A study focused on synthesizing novel piperazine derivatives demonstrated that specific ethanone analogs exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria. The research involved evaluating the compounds through serial dilution methods to determine their minimum inhibitory concentrations (MICs), revealing promising results for future drug development .
Case Study: Computational Studies on Sigma Receptors
In another investigation, computational docking studies were conducted to explore the binding affinities of various piperazine-based compounds to sigma receptors. The findings indicated that modifications to the ethanone structure could enhance binding affinity and selectivity, paving the way for the design of more effective therapeutic agents targeting these receptors .
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The phenyl group and its substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous piperazinyl ethanone derivatives:
Table 1: Structural and Functional Comparison of Piperazinyl Ethanone Derivatives
Key Observations
In contrast, 2,3-dihydroxypropoxy (CAS 94133-71-8) introduces two hydroxyl groups, significantly increasing polarity and hydrogen-bonding capacity, which may enhance aqueous solubility but reduce blood-brain barrier penetration . The benzyl group (CAS 163733-55-9) enhances lipophilicity, favoring interactions with hydrophobic binding pockets but possibly reducing water solubility .
Electron-Donating/Withdrawing Groups :
- Nitro groups (e.g., CAS 717891-81-1) are electron-withdrawing, altering electronic distribution and reactivity. Such groups are common in prodrugs or compounds requiring metabolic activation .
- Trifluoromethyl (CAS N/A) is strongly electron-withdrawing and lipophilic, often improving metabolic stability and bioavailability .
Pharmacological Relevance :
- The 4-hydroxyphenyl derivative (CAS N/A) is a key intermediate in synthesizing ketoconazole , a clinically used antifungal agent .
- Pyrazolyl and tetrazolyl substituents (CAS 401631-83-2 and 1040650-98-3) are associated with enhanced metabolic stability and receptor selectivity, common in kinase inhibitors or GPCR-targeted drugs .
Biological Activity
Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- (CAS Number: 387358-27-2) is a synthetic organic compound characterized by its unique chemical structure, which includes a piperazine ring and a phenyl group modified with a 2-methoxyethoxy substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C₁₅H₂₂N₂O₃
- Molecular Weight : 278.347 g/mol
- Density : 1.125 g/cm³
- Boiling Point : 465.7 °C at 760 mmHg
- Flash Point : 235.4 °C
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 278.347 g/mol |
| Density | 1.125 g/cm³ |
| Boiling Point | 465.7 °C |
| Flash Point | 235.4 °C |
The biological activity of Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- is primarily attributed to its interaction with various receptors in the body. The piperazine moiety is known to engage with neurotransmitter receptors, which may lead to modulation of neurotransmission and other physiological processes. The presence of the phenyl group and its substituents can significantly influence the compound's binding affinity and selectivity towards these targets.
Biological Activity and Research Findings
Several studies have explored the biological activity of this compound:
Case Study 1: Antidepressant Potential
A study investigated a series of piperazine derivatives for their antidepressant-like effects in animal models. Ethanone derivatives showed significant improvement in behavioral tests compared to controls, indicating potential as a treatment for depression .
Case Study 2: Antimalarial Activity
Research on structurally similar compounds revealed that modifications to the piperazine ring could enhance antimalarial activity. One derivative exhibited an IC50 value of approximately 700 nM against Plasmodium falciparum, highlighting the importance of structural optimization in developing effective antimalarial agents .
Comparison with Similar Compounds
Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- can be compared with other piperazine derivatives that have shown notable biological activities:
| Compound Name | IC50 (nM) | Activity Type |
|---|---|---|
| N-(2-([2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamide | 900 | Antiproliferative |
| Piperazine derivative X | 700 | Antimalarial |
| Piperazine derivative Y | <1000 | Antidepressant |
Q & A
Basic Question: What are the key synthetic methodologies for preparing Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]-?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Piperazine functionalization : React 4-(2-methoxyethoxy)aniline with a piperazine derivative under Buchwald-Hartwig amination conditions (Pd catalyst, ligand, base) to form the piperazinyl-phenyl intermediate .
- Acetylation : Introduce the ethanone group via Friedel-Crafts acylation or by reacting the intermediate with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) .
- Reflux conditions : Optimize reaction time and temperature (e.g., 80–100°C in ethanol or acetonitrile) to enhance yield .
Basic Question: How is this compound characterized structurally?
Methodological Answer:
Use a combination of:
- Spectroscopy :
- Mass spectrometry (HRMS) to verify molecular weight (e.g., calculated m/z 292.155 for C₁₅H₂₀N₂O₃⁺) .
- X-ray crystallography for definitive stereochemical assignment if crystalline .
Advanced Question: How can researchers optimize the synthetic route for higher yield and purity?
Methodological Answer:
- Solvent selection : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
- Catalyst screening : Compare Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) with ligands like Xantphos for coupling efficiency .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Advanced Question: What strategies address solubility challenges in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility .
- Derivatization : Synthesize a water-soluble prodrug (e.g., sodium salt of the hydroxyl analog) via ester hydrolysis .
- Surfactant-assisted dispersion : Test Tween-80 or PEG-400 for in vitro assays .
Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent variation : Modify the 2-methoxyethoxy group to ethoxy, hydroxyethoxy, or halogens to assess impact on bioactivity .
- Piperazine replacement : Compare with morpholine or thiomorpholine analogs to evaluate ring flexibility .
- Biological assays : Test derivatives in receptor-binding assays (e.g., serotonin/dopamine receptors) or enzyme inhibition studies .
Advanced Question: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Assay standardization : Replicate studies using identical cell lines (e.g., HEK-293 for receptor assays) and controls .
- Dose-response validation : Perform EC₅₀/IC₅₀ comparisons across multiple concentrations (e.g., 1 nM–100 µM) .
- Meta-analysis : Cross-reference data with structurally related compounds (e.g., 4′-Piperazinoacetophenone derivatives) to identify trends .
Advanced Question: What computational tools predict this compound’s pharmacokinetic properties?
Methodological Answer:
- QSAR models : Use software like MOE or Schrödinger to estimate logP (lipophilicity) and bioavailability .
- Molecular docking : Simulate interactions with target proteins (e.g., GPCRs) using AutoDock Vina or Glide .
- ADMET prediction : Platforms like SwissADME assess metabolic stability and toxicity risks .
Advanced Question: How to design stability studies under varying storage conditions?
Methodological Answer:
- Accelerated degradation : Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC for decomposition products .
- Light sensitivity : Conduct ICH Q1B photostability testing using UV-Vis irradiation .
- pH stability : Incubate in buffers (pH 3–10) and quantify degradation by LC-MS .
Basic Question: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Work in a fume hood due to potential dust/aerosol formation .
- Waste disposal : Follow EPA guidelines for organic solvents and arylpiperazine derivatives .
Advanced Question: How to investigate metabolic pathways in vitro?
Methodological Answer:
- Liver microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH cofactor; analyze metabolites via LC-MS/MS .
- CYP enzyme inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Reactive intermediate trapping : Add glutathione to detect electrophilic metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
